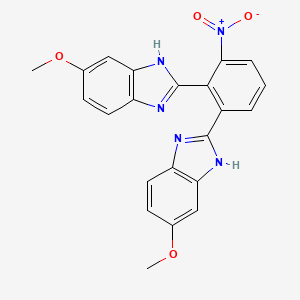
2,2'-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) typically involves the condensation of ortho-phenylenediamine derivatives with aldehydes or other suitable reagents. One common method includes the reaction of ortho-phenylenediamine with 3-nitrobenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzimidazole ring. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole), often employs continuous flow processes and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for better control over reaction parameters and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen gas with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide):
2,2’-(2-Bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole): Known for its coordination chemistry and potential use in catalysis.
Uniqueness
2,2’-(3-Nitro-1,2-phenylene)bis(6-methoxy-1H-benzimidazole) is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
184705-65-5 |
|---|---|
Molecular Formula |
C22H17N5O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
6-methoxy-2-[2-(6-methoxy-1H-benzimidazol-2-yl)-3-nitrophenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H17N5O4/c1-30-12-6-8-15-17(10-12)25-21(23-15)14-4-3-5-19(27(28)29)20(14)22-24-16-9-7-13(31-2)11-18(16)26-22/h3-11H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VYUOKALIUGMAQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=C(C(=CC=C3)[N+](=O)[O-])C4=NC5=C(N4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
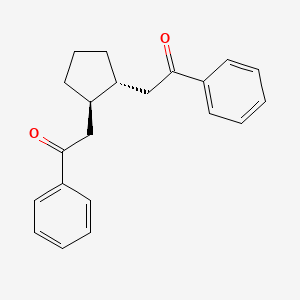
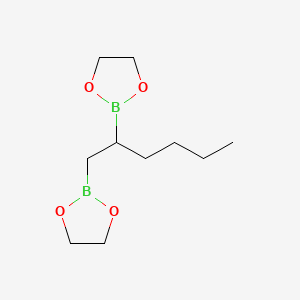


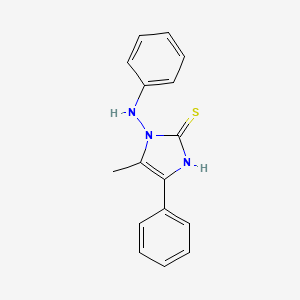

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)
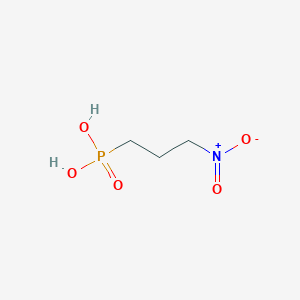

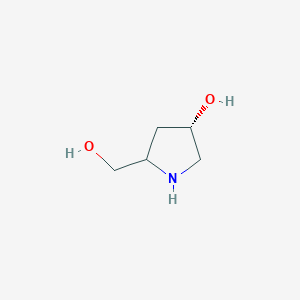

![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
